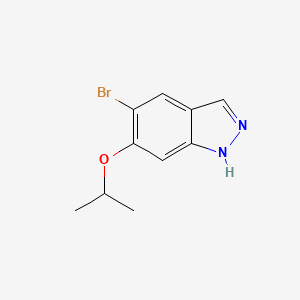

5-Bromo-6-isopropoxy-1H-indazole

説明

Structure

3D Structure

特性

分子式 |

C10H11BrN2O |

|---|---|

分子量 |

255.11 g/mol |

IUPAC名 |

5-bromo-6-propan-2-yloxy-1H-indazole |

InChI |

InChI=1S/C10H11BrN2O/c1-6(2)14-10-4-9-7(3-8(10)11)5-12-13-9/h3-6H,1-2H3,(H,12,13) |

InChIキー |

PHEPVKROVPXKFQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=C(C=C2C=NNC2=C1)Br |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 6 Isopropoxy 1h Indazole

Retrosynthetic Analysis for 5-Bromo-6-isopropoxy-1H-indazole

A retrosynthetic analysis of this compound suggests several logical disconnections to trace back to readily available starting materials. The primary disconnection points are the bonds forming the indazole core and the C-Br and C-O bonds of the substituents.

A plausible retrosynthetic route would involve the following key steps:

N-H Disconnection : The final step in the synthesis of the core structure is often the formation of the N-H bond of the pyrazole (B372694) ring, leading back to a functionalized phenyl precursor.

Isopropoxy C-O Bond Disconnection : The isopropoxy group can be disconnected via a Williamson ether synthesis, pointing to a 6-hydroxy-5-bromo-1H-indazole intermediate and an isopropyl halide.

Bromo C-Br Bond Disconnection : The bromine atom at the C5 position can be traced back to a precursor that is brominated prior to indazole ring formation. This suggests a starting material like a bromo-substituted aniline (B41778) or benzaldehyde.

Indazole Ring Disconnection : The indazole ring itself can be formed from various precursors. A common strategy is the cyclization of a substituted o-toluidine, 2-aminobenzaldehyde, or 2-fluorobenzonitrile (B118710) derivative. For instance, a key intermediate could be a 4-bromo-5-isopropoxy-2-methylaniline or a 5-bromo-6-isopropoxy-2-fluorobenzaldehyde.

This analysis highlights that the synthesis is not a linear assembly but rather a convergent process where the substituents are often introduced onto the aromatic ring before the construction of the heterocyclic indazole core.

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound relies on the strategic formation of the indazole ring and the precise introduction of the bromo and isopropoxy functionalities.

Indazole Ring Formation from Precursors (e.g., substituted anilines, benzaldehydes, benzonitriles)

The construction of the indazole skeleton is a critical step, and various methods have been developed utilizing a range of precursors. organic-chemistry.orgnih.govaustinpublishinggroup.com

From Substituted Anilines : A common route involves the diazotization of o-toluidines. chemicalbook.com For the target molecule, this would necessitate a starting material like 4-bromo-5-isopropoxy-2-methylaniline. The diazotization followed by intramolecular cyclization would yield the desired indazole core. Another approach uses 2-alkynylanilines which undergo a diazotization-cyclization protocol. chemicalbook.com

From Substituted Benzaldehydes : 2-Nitrobenzaldehydes can serve as precursors through condensation and subsequent reductive cyclization. nih.govchemicalbook.com Alternatively, o-aminobenzaldehydes can be converted to their oximes, which are then cyclized under mild conditions. google.com A synthesis starting from 5-bromo-2-fluorobenzaldehyde (B134332) and hydrazine (B178648) has been reported to produce 5-bromo-1H-indazole. A similar strategy could be envisioned with a 5-bromo-6-isopropoxy-2-fluorobenzaldehyde precursor.

From Substituted Benzonitriles : The reaction of 2-fluorobenzonitriles with hydrazine hydrate (B1144303) is a direct method to form 3-aminoindazoles, which can be further modified. chemicalbook.comacs.org Copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives also provides access to the indazole ring system. organic-chemistry.org

The choice of precursor often depends on the availability of starting materials and the desired substitution pattern on the final indazole product.

Introduction of the Bromine Moiety (e.g., Electrophilic Bromination, Halogen Exchange)

The introduction of the bromine atom at the C5 position is typically achieved by starting with a pre-brominated aromatic precursor, as direct regioselective bromination of the indazole ring at C5 can be challenging.

Electrophilic Bromination of Precursors : A widely used strategy is the electrophilic bromination of an appropriately substituted aniline or phenol (B47542) derivative before the indazole ring is formed. For example, the synthesis of 5-bromo-1H-indazole can start from 4-bromo-2-methylaniline. This indicates that the bromine is introduced on the aniline ring first.

Regioselective Bromination of Indazoles : While direct bromination of the indazole ring often occurs at the C3 position using reagents like N-bromosuccinimide (NBS), chim.it specific substitution patterns and reaction conditions can direct the bromination to other positions. For instance, regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved with NBS at high temperatures. rsc.org However, for C5-bromination, using a brominated starting material is generally a more controlled approach.

Introduction of the Isopropoxy Group (e.g., Alkylation of Hydroxy-Indazoles)

The isopropoxy group is typically introduced via the alkylation of a corresponding hydroxyl group, a classic Williamson ether synthesis.

This process would involve:

Synthesis of a 6-hydroxy-indazole intermediate : A plausible precursor would be 5-bromo-6-hydroxy-1H-indazole. The synthesis of a related compound, 5,6-dihydroxy-1H-indazole, has been reported, suggesting that hydroxy-indazoles are viable intermediates. researchgate.net

Alkylation : The 6-hydroxy-indazole intermediate would then be treated with an isopropylating agent, such as isopropyl iodide or isopropyl bromide, in the presence of a base (e.g., cesium carbonate or potassium carbonate) to form the isopropoxy ether. The use of cesium carbonate with methyl iodide for the alkylation of a phenol has been documented in the synthesis of related heterocyclic systems. nih.gov

An alternative strategy could involve starting with a precursor that already contains the isopropoxy group, such as a 3-isopropoxy-4-bromo-substituted aniline or benzaldehyde, which would then be converted to the indazole.

Regioselective Alkylation and N-Substitution Studies of the Indazole Core

The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. Controlling the regioselectivity of this reaction is a key challenge in the synthesis of N-substituted indazoles. nih.govbeilstein-journals.org

N1-Substitution Methodologies and Regioselectivity Control

Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 isomers. nih.govbeilstein-journals.org However, several methodologies have been developed to achieve high regioselectivity for N1-substitution.

Base and Solvent Effects : The combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) as a solvent has been shown to be a promising system for selective N1-alkylation of indazoles using alkyl bromides. researchgate.netnih.gov This method has been particularly effective for indazoles with electron-withdrawing groups. beilstein-journals.org

Role of Substituents : The nature of the substituent at the C3 position can significantly influence the N1/N2 ratio. For example, high N1-selectivity is observed with C3-carboxymethyl, C3-tert-butyl, and C3-carboxamide indazoles. researchgate.net It is postulated that the coordination of the indazole N2-atom and an electron-rich atom in the C3-substituent with the sodium cation from NaH directs the alkylating agent to the N1 position. nih.govbeilstein-journals.org

Thermodynamic Control : In some cases, N1-substituted indazoles can be obtained as the major product through thermodynamic equilibration, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer. beilstein-journals.org

A study focusing on methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that highly regioselective N1- and N2-alkylations could be achieved with excellent yields by controlling the reaction conditions. nih.gov

Below is a table summarizing conditions for regioselective N-alkylation of indazoles:

| Indazole Substrate | Alkylating Agent | Base/Solvent | Regioselectivity (N1:N2) | Yield | Reference |

| Electron-deficient indazoles | Pentyl bromide | NaH / THF | High N1-selectivity | 44-89% | nih.govbeilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ / DMF | 44:40 | 84% total | beilstein-journals.org |

| 3-Carboxymethyl indazole | Alkyl bromide | NaH / THF | >99% N1 | - | researchgate.net |

| 3-tert-Butyl indazole | Alkyl bromide | NaH / THF | >99% N1 | - | researchgate.net |

N2-Substitution Methodologies and Regioselectivity Control

Direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2-substituted products, making regioselectivity a critical challenge. libretexts.orgacs.org The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. washington.edu

For the N-alkylation of indazoles, achieving high selectivity for the N2 position is often desirable for accessing specific classes of biologically active molecules. acs.org Research into the alkylation of substituted indazoles has shown that specific conditions can favor the formation of the N2-isomer. For instance, using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as a catalyst with alkyl 2,2,2-trichloroacetimidates as alkylating agents has been shown to be highly selective for the N2 position in various 1H-indazoles and 1H-azaindazoles. mdma.ch Another approach involves the use of TfOH with diazo compounds, which also provides N2-alkylated products with high regioselectivity under metal-free conditions. acsgcipr.org

In the context of this compound, while direct experimental data is not extensively published, general principles of indazole chemistry can be applied. The electronic properties of the substituents on the indazole ring play a significant role. Electron-withdrawing groups at certain positions can influence the nucleophilicity of the N1 and N2 nitrogens, thereby affecting the regiochemical outcome of the alkylation. numberanalytics.com For example, studies on methyl 5-bromo-1H-indazole-3-carboxylate, a structurally related compound, demonstrated that treating it with isopropyl iodide and sodium hydride in DMF resulted in a mixture of N1 and N2 products. libretexts.orgacs.org However, by carefully selecting the base and solvent, the selectivity can be steered towards the desired isomer. The use of a less polar solvent like dioxane in combination with a cesium carbonate base at elevated temperatures has been shown to favor N1 alkylation in some systems, suggesting that different conditions could conversely favor N2. libretexts.orgacs.org

Table 1: Factors Influencing N2-Regioselectivity in Indazole Alkylation

| Factor | Condition Favoring N2-Substitution | Rationale/Observation |

| Catalyst/Promoter | Trifluoromethanesulfonic acid (TfOH) mdma.chacsgcipr.org | Promotes selective reaction with specific alkylating agents like diazo compounds or trichloroacetimidates. |

| Solvent | Polar aprotic solvents (e.g., DMSO) | Can influence the tautomeric equilibrium and the solvation of the indazolide anion. washington.edu |

| Base | Varies; can depend on counterion | The nature of the cation can influence coordination and direct alkylation. acs.org |

| Substituents | Electron-donating or -withdrawing groups | Can alter the relative nucleophilicity of the N1 and N2 positions. washington.edunumberanalytics.com |

Mechanistic Insights into Regioselectivity in Indazole Alkylation

The regioselectivity of indazole alkylation is a result of a complex interplay of electronic, steric, and thermodynamic factors. washington.edu Indazoles exist in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole. acs.org The alkylation can proceed from the neutral indazole or, more commonly, from the indazolide anion formed after deprotonation by a base.

Computational studies, such as those using Density Functional Theory (DFT), have provided significant insights into the mechanisms governing regioselectivity. libretexts.orgacs.org These studies suggest that in the gas phase, the N1 position of the indazolide anion is generally more nucleophilic. However, in solution, the reaction outcome is more complex.

One key mechanistic aspect is the potential for chelation. For indazoles with a substituent at the C3 position capable of coordinating with a metal cation (like an ester), a bidentate chelation involving the N2 nitrogen and the substituent can direct alkylation to the N1 position. libretexts.orgacs.org Conversely, in the absence of such chelation, other non-covalent interactions can drive the formation of the N2-product. libretexts.org

Quantum mechanical (QM) analyses have also been employed to understand the high N2 selectivity observed in certain reactions. youtube.com For example, in the TfOH-catalyzed alkylation with alkyl 2,2,2-trichloroacetimidates, the proposed mechanism involves the protonation of the imidate, followed by nucleophilic attack from the N2-nitrogen of the indazole. youtube.com QM calculations revealed that while the 1H-indazole tautomer is more stable, the energy barrier for N1 alkylation (which proceeds through the less stable 2H-tautomer) is higher than that for N2 alkylation. youtube.com This energy difference accounts for the observed high N2 selectivity. youtube.com Furthermore, non-covalent interactions, such as halogen bonding between a substituent on the indazole and the protonated imidate, can further stabilize the transition state for N2 alkylation. youtube.com

Derivatization and Scaffold Modification of this compound

The bromine atom at the C5 position of this compound is a prime site for modification via palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a particularly powerful tool for this purpose. youtube.com

This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position. nih.gov The general conditions for a Suzuki-Miyaura coupling on a bromoindazole involve a palladium catalyst, a base, and a suitable solvent. nih.govorganic-chemistry.org A common catalytic system is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2), with a base such as potassium carbonate, in a solvent like dimethoxyethane (DME) at elevated temperatures. nih.gov

For the specific coupling of this compound with a boronic acid, such as the hypothetical 5-isopropoxy-1H-indazol-6-yl-6-boronic acid, these conditions would likely be effective. The reaction would proceed via a catalytic cycle involving oxidative addition of the bromoindazole to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The use of unprotected indazoles in Suzuki-Miyaura couplings is feasible and has been demonstrated to be successful under mild conditions. pressbooks.pub

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

| Component | Example | Role |

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid/Ester | Arylboronic acid, Heteroarylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄ youtube.comnih.gov | Facilitates the C-C bond formation |

| Base | K₂CO₃, K₃PO₄ nih.govpressbooks.pub | Activates the boronic acid |

| Solvent | DME, Dioxane/H₂O, Toluene nih.govquora.com | Solubilizes reactants and catalyst |

The isopropoxy group at the C6 position is generally stable, but it can be chemically modified, most commonly through cleavage of the ether bond to yield a hydroxyl group. libretexts.orglibretexts.org This transformation, known as O-dealkylation, significantly alters the properties of the molecule and provides a new handle for further functionalization.

The cleavage of aryl ethers can be achieved under strong acidic conditions, typically using HBr or HI. libretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. For an isopropyl aryl ether, the cleavage likely occurs via an SN1-type mechanism due to the stability of the resulting secondary isopropyl carbocation. libretexts.org This would lead to the formation of 6-hydroxy-5-bromo-1H-indazole and isopropyl halide.

Alternatively, Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) can be used for the selective cleavage of isopropyl aryl ethers. acs.org This method can be advantageous when other acid-sensitive functional groups are present in the molecule. Once the hydroxyl group is unmasked, it can be further derivatized through various reactions, such as alkylation, acylation, or conversion to a sulfonate, allowing for the introduction of a wide array of new functionalities.

Beyond the N1, N2, and C5 positions, the indazole ring of this compound can be functionalized at other sites, with the C3 position being a common target. nih.gov A variety of methods have been developed for the regioselective introduction of substituents at C3. nih.gov

Halogenation, particularly iodination and bromination, at the C3 position is a useful transformation as it installs a handle for subsequent cross-coupling reactions. nih.gov For instance, treatment of an N-unprotected indazole with iodine (I₂) and a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF can lead to the formation of the 3-iodoindazole derivative in good yield. nih.gov

Direct C-H arylation at the C3 position is another important modification. This can be achieved through metal-catalyzed reactions. For example, regioselective C3-zincation of an N-protected indazole followed by a Negishi coupling can introduce various aryl and heteroaryl groups. nih.gov Radical C3-nitration of 2H-indazoles has also been reported using iron(III) nitrate (B79036) in the presence of TEMPO. nih.gov These methods highlight the potential to create a diverse library of compounds from the this compound scaffold by modifying the C3 position.

Photochemical and Electrochemical Approaches in Indazole Synthesis

In recent years, photochemical and electrochemical methods have emerged as powerful and sustainable alternatives for the synthesis and functionalization of heterocyclic compounds, including indazoles. libretexts.orgrsc.org These approaches often proceed under mild conditions without the need for harsh reagents or metal catalysts. libretexts.org

Photocatalysis, utilizing visible light, can enable a range of transformations on the indazole core. For example, visible-light-induced self-catalyzed energy transfer between 2H-indazoles and α-keto acids has been used to synthesize 3-acyl-2H-indazoles. nih.gov Another photocatalytic method allows for the C3-carbamoylation of 2H-indazoles using oxamic acids as the carbamoyl (B1232498) source. These reactions often proceed via radical pathways. Photochemical energy can also be used to induce rearrangements; for instance, 1H-indazoles can be converted to benzimidazoles under photochemical conditions.

Electrosynthesis offers another green approach to modify indazoles. Electrochemical methods can be used for C-H/N-H cross-coupling reactions and C3 acyloxylation of 2H-indazoles with carboxylic acids. nih.gov These techniques provide novel pathways for bond formation and functionalization, often with high efficiency and selectivity, and could be applied to the synthesis and derivatization of this compound. libretexts.org

Advanced Spectroscopic and Structural Elucidation Studies of 5 Bromo 6 Isopropoxy 1h Indazole and Its Derivatives

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and molecular formula. For 5-Bromo-6-isopropoxy-1H-indazole (C₁₀H₁₁BrN₂O), the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally measured value.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. Consequently, the mass spectrum will exhibit two peaks for the molecular ion: the [M]⁺ peak and the [M+2]⁺ peak, with approximately equal intensity. This characteristic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Hyphenated chromatographic-mass spectrometric techniques are powerful tools for the analysis of compounds in complex mixtures and for detailed fragmentation studies.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is well-suited for the analysis of indazole derivatives. Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the compound is typically detected as the protonated molecule [M+H]⁺. nih.govrsc.org This method is excellent for confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and provide structural information. Common fragmentations in ESI-MS/MS of indazoles involve cleavages of side chains. nih.govresearchgate.net In-source fragmentation, where the molecule breaks apart during the initial ionization process, can sometimes be observed. nih.govwiley.com

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds, GC-MS with Electron Ionization (EI) is a standard method. researchgate.netnih.gov EI is a high-energy ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that is useful for structural elucidation. uni-saarland.de The analysis of indazoles by GC-MS may sometimes be improved by derivatization of the acidic N-H proton.

The expected EI fragmentation pattern for this compound would involve characteristic losses from the isopropoxy group and cleavage of the bromine atom.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| [M]⁺ | Molecular Ion | C₁₀H₁₁⁷⁹/⁸¹BrN₂O⁺ |

| [M-15]⁺ | Loss of a methyl radical | [M - •CH₃]⁺ |

| [M-42]⁺ | Loss of propene | [M - C₃H₆]⁺ (via rearrangement) |

| [M-43]⁺ | Loss of an isopropyl radical | [M - •C₃H₇]⁺ |

| [M-79/81]⁺ | Loss of a bromine radical | [M - •Br]⁺ |

Table 3: Predicted major fragments in the Electron Ionization (EI) mass spectrum of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are instrumental in identifying functional groups and elucidating the structural framework of a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the IR spectrum is expected to exhibit distinct peaks that confirm the presence of its key structural features.

The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations of the bicyclic system are anticipated to be observed between 3000 and 3100 cm⁻¹. The aliphatic C-H bonds within the isopropoxy group will give rise to stretching vibrations in the 2850-3000 cm⁻¹ range. The C-O stretching of the isopropoxy ether linkage is expected to produce a strong absorption band around 1200-1250 cm⁻¹. The presence of the bromine substituent on the aromatic ring can be inferred from a C-Br stretching vibration, which typically appears in the lower frequency region of 500-650 cm⁻¹.

Interactive Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indazole) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-O (Ether) | Stretching | 1200-1250 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N (Indazole) | Stretching | 1300-1350 |

| C-Br | Stretching | 500-650 |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman is particularly useful for identifying non-polar bonds and symmetric vibrations, providing a more complete picture of the molecular structure.

For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic C-C stretching vibrations within the indazole ring, typically in the 1400-1600 cm⁻¹ region. The symmetric vibrations of the isopropoxy group and the C-Br bond would also be readily observable. The combination of IR and Raman data allows for a more confident assignment of the vibrational modes and a thorough confirmation of the compound's functional groups.

Interactive Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C=C (Aromatic) | Ring Stretching | 1400-1600 (strong) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-O (Ether) | Stretching | 1200-1250 |

| C-Br | Stretching | 500-650 (strong) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Advanced Analytical Techniques for Purity and Isomeric Determination (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of synthesized compounds and separating isomers. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the analysis of this compound, a reversed-phase HPLC or UPLC method would be most suitable. This would typically employ a non-polar stationary phase, such as a C18 column, and a polar mobile phase, commonly a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic or trifluoroacetic acid) to improve peak shape. The separation is achieved by a gradient elution, where the proportion of the organic solvent is gradually increased to elute compounds of increasing hydrophobicity. Detection is typically performed using a UV detector, set at a wavelength where the indazole chromophore exhibits strong absorbance. Such methods are crucial for verifying the purity of the final product and for separating it from any starting materials, by-products, or potential regioisomers that may have formed during synthesis.

Interactive Table 3: Proposed HPLC/UPLC Method for this compound

| Parameter | Condition |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

Computational and Theoretical Investigations of 5 Bromo 6 Isopropoxy 1h Indazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 5-Bromo-6-isopropoxy-1H-indazole. These methods provide a detailed picture of the molecule's electronic structure, which in turn dictates its stability and reactivity.

DFT studies on various indazole derivatives have shown that the distribution of electron density, as visualized by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for their chemical behavior. For instance, in many indazole systems, the HOMO is often localized on the pyrazole (B372694) ring and parts of the benzene (B151609) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the entire bicyclic system, highlighting regions susceptible to nucleophilic attack.

In the case of this compound, the bromo and isopropoxy substituents would significantly influence the electronic landscape. The bromine atom, being electron-withdrawing, and the isopropoxy group, being electron-donating, would modulate the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of a molecule; a larger gap implies higher stability and lower chemical reactivity. DFT calculations can precisely quantify this gap.

Furthermore, Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, offer a visual representation of the charge distribution. For indazole derivatives, the region around the pyrazole nitrogen atoms typically shows a negative potential, making it a primary site for hydrogen bonding and coordination with metal ions. The substituents on the benzene ring further refine this potential map. For this compound, the isopropoxy group would likely increase the negative potential in its vicinity, while the bromine atom would create a region of positive potential (a σ-hole), which could engage in halogen bonding.

A study on substituted 3-carboxamide indazoles using DFT with the B3LYP/6-311+G(d,p) basis set revealed that the HOMO and LUMO distributions span almost the entire molecule. nih.gov The energy gap (ΔE) between HOMO and LUMO is a key indicator of chemical reactivity. nih.gov For a series of these derivatives, the calculated HOMO-LUMO energy gaps varied, indicating differing stabilities. nih.gov

| Parameter | Significance | Predicted Influence of Substituents on this compound |

| HOMO Energy | Indicates the propensity to donate electrons. | The electron-donating isopropoxy group would likely raise the HOMO energy, making the molecule a better electron donor compared to unsubstituted indazole. |

| LUMO Energy | Indicates the ability to accept electrons. | The electron-withdrawing bromine atom would likely lower the LUMO energy, enhancing its electron-accepting capability. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | The competing effects of the bromo and isopropoxy groups would determine the final energy gap, which would need to be calculated to predict its overall reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | The pyrazole nitrogens are expected to be regions of negative potential. The isopropoxy oxygen will also be a negative potential site, while the bromine may exhibit a positive σ-hole. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding modes of drug candidates. For this compound, molecular docking can help to hypothesize its interactions with various enzymes and receptors that are known to be modulated by indazole-containing compounds.

Indazole derivatives have been shown to interact with a wide range of biological targets, including protein kinases, cyclooxygenase (COX) enzymes, and the trypanothione (B104310) reductase of Leishmania. researchgate.nettandfonline.com The binding affinity and selectivity are highly dependent on the substitution pattern of the indazole core.

In a hypothetical docking study of this compound with a protein kinase, the indazole core would likely form key hydrogen bonds with the hinge region of the ATP-binding site. The N1-H or N2 of the pyrazole ring can act as a hydrogen bond donor or acceptor, respectively. The substituents at the 5- and 6-positions would project into specific pockets of the binding site. The bulky isopropoxy group at the 6-position could fit into a hydrophobic pocket, while the bromine atom at the 5-position might form halogen bonds or other hydrophobic interactions.

A study on novel indazole derivatives as potential anti-breast cancer agents involved docking with the aromatase enzyme. derpharmachemica.com The results showed that the binding affinities were influenced by the substituents, with some compounds exhibiting strong interactions with key residues like Arg115 and Met374. derpharmachemica.com Similarly, docking studies of 3-carboxamide indazole derivatives against a renal cancer receptor (PDB: 6FEW) identified compounds with high binding energies, suggesting their potential as inhibitors. nih.gov

| Interaction Type | Potential Role in Binding of this compound | Example Residues from Known Indazole-Target Complexes |

| Hydrogen Bonding | The N1-H and N2 atoms of the indazole ring are prime candidates for forming hydrogen bonds with the protein backbone or side chains. | Hinge region residues in protein kinases (e.g., in EGFR, VEGFR). |

| Hydrophobic Interactions | The benzene ring and the isopropoxy group can engage in hydrophobic interactions with nonpolar residues in the binding pocket. | Leucine, Valine, Isoleucine, Phenylalanine. |

| Halogen Bonding | The bromine atom at the 5-position can form a halogen bond with an electron-rich atom (e.g., a backbone carbonyl oxygen). | Carbonyl oxygen of backbone residues. |

| van der Waals Interactions | The overall shape and size of the molecule will determine the extent of van der Waals contacts with the protein surface. | Widespread throughout the binding pocket. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational flexibility of the ligand and the stability of the protein-ligand complex over time.

For this compound, an MD simulation would typically start with the docked pose in a solvated environment that mimics physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the movements of all atoms in the system are calculated. This allows for the analysis of the conformational changes in the isopropoxy group, which can rotate and adopt different orientations within the binding pocket.

Key analyses from an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable complex will show low RMSD values. The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized upon ligand binding. Furthermore, the hydrogen bond occupancy can be monitored throughout the simulation to confirm the persistence of key interactions identified in docking.

MD simulations on indazole derivatives complexed with targets like Leishmania infantum trypanothione reductase have been used to confirm the stability of the binding mode and the crucial interactions. tandfonline.com In another study, MD simulations of indazole analogs with Cyclooxygenase-2 (COX-2) demonstrated the stability of the compounds in the active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction and Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

For a series of indazole derivatives including this compound, a QSAR study would involve calculating a wide range of descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. These descriptors would then be correlated with their experimentally determined biological activities using statistical methods like multiple linear regression or partial least squares.

A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors highlighted the importance of steric and electrostatic fields in determining the inhibitory potency. nih.gov The resulting contour maps provided a visual guide for designing new inhibitors with improved activity. nih.gov Another QSAR study on halogen- and amidino-substituted benzazoles (related to indazoles) elucidated the effects of substituents at position 6, showing a dependence on the topological and spatial distribution of atomic mass and polarizability. mdpi.com

For this compound, a QSAR model could reveal the quantitative contribution of the bromo and isopropoxy groups to its activity. For example, the model might show that a certain steric bulk at the 6-position is favorable, while the electronic effect of the substituent at the 5-position is also critical.

| Descriptor Class | Example Descriptors | Potential Impact on the Activity of this compound |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | The electron-withdrawing/donating nature of the bromo and isopropoxy groups will be critical. |

| Steric | Molecular weight, Molar volume, Surface area | The size and shape of the isopropoxy group will influence how the molecule fits into a binding pocket. |

| Hydrophobic | LogP, Molar refractivity | The overall hydrophobicity will affect membrane permeability and binding to hydrophobic pockets. |

| Topological | Connectivity indices, Shape indices | These descriptors encode information about the branching and overall shape of the molecule. |

Mechanistic Computational Studies of Reaction Pathways and Transition States in Indazole Synthesis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of indazoles. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the entire reaction pathway and identify the most favorable route.

The synthesis of substituted indazoles can often lead to a mixture of N1 and N2 isomers. DFT calculations can be used to predict the regioselectivity of these reactions. For example, in the N-alkylation of an indazole, calculations can determine the relative energies of the N1- and N2-alkylated products, as well as the activation energies of the transition states leading to them. The relative stability of the tautomers of the starting indazole (1H vs. 2H) is also a key factor that can be determined computationally.

A recent study used DFT to investigate the regioselective N1- and N2-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate. nih.gov The calculations suggested that a chelation mechanism involving a cesium cation favors the formation of the N1-substituted product, while other non-covalent interactions drive the formation of the N2-product. nih.gov The study also used Natural Bond Orbital (NBO) analysis to calculate the partial charges and Fukui indices of the nitrogen atoms, which further supported the proposed reaction pathways. nih.gov

For the synthesis of this compound, similar computational studies could be employed to optimize reaction conditions and maximize the yield of the desired isomer. For instance, calculations could explore different bases, solvents, and electrophiles to understand their influence on the reaction outcome.

Pre Clinical Biological Research and Mechanistic Studies of 5 Bromo 6 Isopropoxy 1h Indazole and Its Analogues

Target Identification and Validation in Relevant Biological Pathways

The initial phase of drug discovery for indazole analogues involves identifying their molecular targets and validating their effects within specific biological pathways. This is achieved through a variety of biochemical and pharmacological assays.

Enzyme Inhibition Assays (e.g., Kinase Inhibition: ASK1, LRRK2, VEGFR-2, FGFRs, IDO1)

Indazole derivatives have demonstrated significant potential as inhibitors of several key enzymes implicated in human diseases.

Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 inhibition is a promising strategy for inflammatory diseases. nih.gov A series of novel ASK1 inhibitors based on a 1H-indazole scaffold were designed and synthesized. nih.gov Structure-activity relationship (SAR) studies led to the discovery of compound 15 , which showed excellent in vitro inhibitory activity against ASK1 kinase. nih.gov Further mechanistic studies showed that compound 15 effectively suppresses phosphorylation in the ASK1-p38/JNK signaling pathway. nih.gov Another study identified compound 33c from a series of indazole scaffolds, which also demonstrated a strong inhibitory effect on ASK1. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations that elevate LRRK2 kinase activity are linked to Parkinson's disease. nih.gov Consequently, small molecule LRRK2 kinase inhibitors are being investigated as potential treatments. nih.gov A novel compound, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) , an analogue of the subject compound, was developed and showed high in vitro binding affinity for LRRK2 with a half-maximal inhibitory concentration (IC₅₀) of 8.0 nM. nih.gov Other research has focused on 1-pyrazolyl-5,6-disubstituted indazole derivatives as potent LRRK2 inhibitors. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptors (FGFRs): Targeting angiogenesis by inhibiting VEGFR-2 is a validated approach in cancer therapy. nih.govresearchgate.net Researchers have designed and synthesized indazole derivatives as potent VEGFR-2 inhibitors. One of the most potent compounds, compound 30 , inhibited VEGFR-2 with an IC₅₀ value of 1.24 nM and showed selectivity over other kinases. nih.gov The indazole backbone has also been identified in compounds targeting FGFRs, highlighting its versatility in inhibiting receptor tyrosine kinases involved in angiogenesis. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme overexpressed in many cancers, making it an attractive target for immunotherapy. nih.gov The indazole scaffold has been explored for its IDO1 inhibitory potential. nih.govbohrium.comacs.org A series of N′-hydroxyindazolecarboximidamides were synthesized, with some compounds showing moderate IDO1 inhibitory activity in both tryptophan depletion and kynurenine (B1673888) production assays. nih.gov Further studies on 4,6-substituted-1H-indazole derivatives identified compound 35 as a potent dual inhibitor of IDO1 and the related enzyme TDO, with an IC₅₀ of 0.74 µM in an enzymatic assay and 1.37 µM in HeLa cells. bohrium.com

Table 1: Enzyme Inhibition by Indazole Analogues

| Compound/Analogue Class | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) | LRRK2 | 8.0 nM | nih.gov |

| Indazole Derivative 30 | VEGFR-2 | 1.24 nM | nih.gov |

| 4,6-substituted-1H-indazole 35 | IDO1 (enzymatic) | 0.74 µM | bohrium.com |

| 4,6-substituted-1H-indazole 35 | IDO1 (HeLa cells) | 1.37 µM | bohrium.com |

| Indazole Derivative 15 | ASK1 | Data not specified | nih.gov |

Receptor Binding Studies (e.g., Cannabinoid CB1 receptor, Serotonin 5-HT3 receptor)

Beyond enzyme inhibition, indazole derivatives have been characterized as potent ligands for key receptors in the central nervous system.

Cannabinoid CB1 Receptor: Synthetic cannabinoid receptor agonists (SCRAs) represent a class of new psychoactive substances that activate cannabinoid CB1 and CB2 receptors. nih.gov Following regulatory controls, new SCRAs have emerged, including those featuring a bromine at the 5-position on an indazole core. nih.govresearchgate.net A systematic in vitro study of 19 SCRAs with a halogenated indazole core confirmed their activity at the CB1 receptor. nih.gov For SCRAs with a substitution at the 5-position, fluorine-containing analogues generally had the lowest EC₅₀ values, followed by chlorinated and then brominated analogues for those with a methyl ester head group. nih.gov This demonstrates that halogenated indazoles, including 5-bromo-indazole structures, can effectively bind to and activate the CB1 receptor. nih.govresearchgate.net

Serotonin 5-HT3 Receptor: The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. beilstein-journals.orgnih.gov Indazoles are recognized as one of the three major structural classes of first-generation 5-HT3 receptor antagonists. beilstein-journals.org Research into potent and selective 5-HT3 antagonists led to the identification of several indazole-3-carboxylic acid derivatives. nih.gov From these series, the indazole derivative 6g (BRL 43694) was found to be a particularly potent and selective 5-HT3 receptor antagonist, proving effective against chemotherapy-induced emesis. nih.gov

Nitric Oxide Synthase Isoform Inhibition

Indazole and its derivatives have been shown to inhibit nitric oxide synthase (NOS) isoforms, enzymes responsible for producing nitric oxide (NO). Studies have demonstrated that various indazoles can reversibly inhibit citrulline formation by both constitutive NOS from bovine brain and inducible NOS (iNOS) from murine macrophages. For example, 7-nitroindazole (B13768) inhibits the constitutive isoform with a Ki value of 0.16 µM and the inducible isoform with an IC₅₀ value of 20 µM. mdpi.com This inhibitory action is thought to occur through interaction with the heme-iron component of the NOS enzyme. mdpi.com

In Vitro Cellular Assays

Following biochemical characterization, the biological effects of indazole analogues are assessed in cellular models to understand their functional consequences.

Cell-Based Activity Screening (e.g., Anti-proliferative activity against cancer cell lines, Anti-inflammatory effects in cell models)

Anti-proliferative Activity: Numerous studies have confirmed the anti-proliferative effects of indazole derivatives against a spectrum of cancer cell lines. mdpi.com A series of 1H-indazole-3-amine derivatives were evaluated against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. mdpi.com Among these, compound 6o showed a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM, while exhibiting greater selectivity for normal cells. mdpi.com Another study evaluated a 6-Bromo-1-methyl-1H-indazol-4-amine analogue, which displayed significant cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 15 µM.

Table 2: Anti-proliferative Activity of Indazole Analogues

| Analogue | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 6o | K562 (Leukemia) | 5.15 µM | mdpi.com |

| Compound 6o | HEK-293 (Normal) | 33.2 µM | mdpi.com |

| 6-Bromo-1-methyl-1H-indazol-4-amine | MCF-7 (Breast) | 15 µM |

Anti-inflammatory Effects: The anti-inflammatory potential of indazole derivatives has been explored in various in vitro cell models. nih.govnih.gov Studies have shown these compounds can inhibit cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. nih.govnih.govresearchgate.net For example, selected 2H-indazole derivatives displayed in vitro inhibitory activity against human COX-2. mdpi.com Other research demonstrated that indazole and its derivatives significantly inhibited the release of TNF-α and IL-1β in relevant assays. researchgate.net This inhibition of key inflammatory mediators contributes to the observed anti-inflammatory effects of the indazole scaffold. nih.govnih.gov

Antimicrobial Efficacy Testing (e.g., Antibacterial, Antifungal, Antiprotozoal activity)

The indazole core structure is also a building block for compounds with significant antimicrobial properties.

Antibacterial and Antifungal Activity: A series of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole were synthesized and evaluated for their antimicrobial efficacy. Several of these compounds expressed moderate to good inhibition against various bacterial and fungal strains. Another study designed and tested a set of 2H-indazole derivatives against selected pathogens, where two 2,3-diphenyl-2H-indazole derivatives (18 and 23 ) showed in vitro growth inhibition against the yeasts Candida albicans and Candida glabrata. mdpi.com

Antiprotozoal Activity: The antiprotozoal activity of indazole derivatives has been reported against several parasites. mdpi.comnih.govnih.gov A series of 2-phenyl-2H-indazole derivatives were synthesized and tested against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.gov The biological evaluations revealed that many of the synthesized compounds have potent antiprotozoal activity, with several being significantly more active than the reference drug metronidazole (B1676534). mdpi.com For instance, compound 18 was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com These results highlight 2-phenyl-2H-indazole as a promising framework for designing new antiprotozoal agents. mdpi.com

Mechanism of Action Elucidation at the Cellular Level (e.g., Signaling Pathway Modulation, Cell Cycle Progression, Apoptosis Induction, Enzyme Interactions)

The therapeutic potential of indazole derivatives is often linked to their ability to interact with key cellular targets, such as enzymes and receptors. For instance, certain indazole analogues can modulate signaling pathways involved in cell proliferation and apoptosis by inhibiting specific kinases. This inhibitory action makes them promising candidates for the development of anticancer drugs.

Some 6-bromo-1H-indazole derivatives have demonstrated notable anticancer activity, with evidence of inhibition across various cancer cell lines. researchgate.net The underlying mechanism is believed to involve the inhibition of critical cellular pathways that control cell cycle progression and the induction of apoptosis, or programmed cell death. researchgate.net

In the context of neurodegenerative diseases, the mechanism of action for some indazole compounds involves the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), coupled with antioxidant properties.

Furthermore, novel indazole analogues have been designed and synthesized as DNA gyrase inhibitors, demonstrating potent antibacterial activity against Gram-positive bacteria, including multi-drug resistant strains. nih.gov

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For indazole derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.

Systematic optimization of 1H-indazole derivatives has led to the identification of potent inhibitors of pan-Pim kinases. For example, one derivative demonstrated significant activity against Pim-1, Pim-2, and Pim-3, with IC₅₀ values of 0.4, 1.1, and 0.4 nM, respectively. nih.gov This compound also showed moderate cellular potency in KMS-12 BM cell assays with an IC₅₀ value of 1400 nM. nih.gov

In the pursuit of new antibacterial agents, SAR studies of novel indazole analogues identified them as DNA gyrase inhibitors with potent activity against Gram-positive bacteria. nih.gov These studies revealed that while the number and position of nitrogen atoms in the cyclic amine influenced inhibitory activity, the differences were not substantial. researchgate.net Notably, one indazole derivative exhibited significant activity against DNA gyrase (IC₅₀, 1 mg/L) with minimal activity against topoisomerase IV (IC₅₀ > 128 mg/L). researchgate.net

For anti-inflammatory applications, a series of 1H-indazole derivatives were synthesized and evaluated for their inhibitory activity against c-Jun N-terminal kinase (JNK). The most potent compound in this series, a 1,3,5-trisubstituted 1H-indazole derivative, exhibited an IC₅₀ value of 0.15 μM against JNK1.

A structure-based design approach has also been employed to develop 1H-indazole analogues as irreversible and mutant-selective inhibitors of the epidermal growth factor receptor (EGFR). nih.gov This led to the discovery of a compound that was highly active against the L858R/T790M double mutant of EGFR, with an IC₅₀ value of 0.07 μM. nih.gov

SAR studies on a series of 3-substituted 1H-indazoles as indoleamine 2,3-dioxygenase 1 (IDO1) enzyme inhibitors highlighted the importance of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position for potent in vitro inhibitory activity. nih.gov The most effective compounds in this series had IC₅₀ values of 720 and 770 nM. nih.gov

The table below summarizes the in vitro activity of selected indazole analogues.

| Compound ID | Target | IC₅₀ | Cell Line/Assay Condition |

| 82a nih.gov | Pim-1 | 0.4 nM | In vitro kinase assay |

| Pim-2 | 1.1 nM | In vitro kinase assay | |

| Pim-3 | 0.4 nM | In vitro kinase assay | |

| 1400 nM | KMS-12 BM cell assay | ||

| 107 nih.gov | EGFR (L858R/T790M) | 0.07 μM | In vitro kinase assay |

| 121 nih.gov | IDO1 | 720 nM | In vitro enzyme assay |

| 122 nih.gov | IDO1 | 770 nM | In vitro enzyme assay |

In Vivo Animal Model Studies for Efficacy and Mechanistic Validation

Relevant Disease Models (e.g., Inflammatory Pain Models, Animal Models for Parkinson's Disease, Tumor Xenografts, HIV replication models)

The therapeutic potential of 5-Bromo-6-isopropoxy-1H-indazole and its analogues is being explored in a variety of in vivo animal models that mimic human diseases. These models are essential for evaluating the efficacy and understanding the mechanistic underpinnings of these compounds.

Animal Models for Parkinson's Disease: Parkinson's disease (PD) models are critical for studying neurodegenerative processes. nih.gov These models often involve the use of neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic cell death and motor deficits in rodents and non-human primates. nih.govbohrium.comresearchgate.net Genetic models based on genes linked to monogenic PD, such as SNCA and LRRK2, are also widely used. nih.gov Some models combine genetic predisposition with environmental toxins to better replicate the complex nature of the disease. nih.gov For instance, the rotenone (B1679576) rat model is utilized to induce parkinsonian pathology and investigate the inhibition of inflammatory and oxidative stress pathways. nih.gov

Tumor Xenograft Models: To assess the anti-cancer potential of indazole derivatives, tumor xenograft models are commonly employed. These models involve the transplantation of human cancer cells into immunocompromised mice, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living organism.

Inflammatory Pain Models: The anti-inflammatory and analgesic properties of indazole compounds are often tested in models of inflammatory pain. These models can be induced by injecting substances like carrageenan or complete Freund's adjuvant into the paw of a rodent, leading to inflammation and hypersensitivity to pain.

HIV Replication Models: The anti-HIV activity of certain indazole derivatives has been investigated in relevant in vivo models. These models are crucial for determining a compound's ability to inhibit viral replication and reduce viral load in a living system.

Pharmacodynamic Endpoints and Biomarker Analysis

Pharmacodynamic (PD) studies are essential to understand the relationship between drug concentration and its effect on the body. In the context of this compound and its analogues, PD endpoints and biomarker analysis are used to confirm target engagement and measure the physiological response to the treatment.

In oncology studies using tumor xenograft models, key PD endpoints include the inhibition of tumor growth, which can be measured by tumor volume and weight. Biomarker analysis in these models may involve assessing the levels of specific proteins or signaling molecules within the tumor tissue to confirm that the drug is hitting its intended target. For instance, if the compound is a kinase inhibitor, the phosphorylation status of its target kinase and downstream substrates would be a critical biomarker.

In Parkinson's disease models, PD endpoints often include behavioral assessments to measure motor function, such as tests for bradykinesia, rigidity, and postural instability. nih.gov Biomarker analysis may involve measuring dopamine (B1211576) levels and the number of dopaminergic neurons in the substantia nigra and striatum to assess the neuroprotective effects of the compound. nih.gov

For inflammatory disease models, PD endpoints include the reduction of paw edema and decreased sensitivity to thermal and mechanical stimuli. Biomarker analysis might involve measuring the levels of pro-inflammatory cytokines and other inflammatory mediators in the affected tissues.

Mechanistic Confirmation in Animal Tissues

To confirm the mechanism of action observed in vitro, it is crucial to analyze animal tissues from in vivo studies. This involves examining the molecular changes in the target tissues to verify that the compound is exerting its therapeutic effect through the expected pathways.

In cancer studies, tumor tissues from xenograft models are analyzed to confirm the mechanism of action. This can involve techniques like immunohistochemistry to visualize the expression and localization of target proteins, or western blotting to quantify the levels of specific proteins and their phosphorylation status. For example, if a compound is designed to induce apoptosis, an increase in apoptotic markers like cleaved caspase-3 would be expected in the tumor tissue.

In the context of Parkinson's disease, brain tissues from animal models are examined to confirm the neuroprotective and neuro-restorative effects of the compound. This may involve histological analysis to assess the number and health of dopaminergic neurons in the substantia nigra. nih.gov Additionally, the levels of key proteins involved in the disease pathology, such as alpha-synuclein, can be measured to determine the compound's effect on protein aggregation and clearance. nih.gov

For inflammatory conditions, tissues from the site of inflammation are analyzed to confirm the anti-inflammatory mechanism. This can include measuring the infiltration of immune cells and the expression of inflammatory genes and proteins in the affected tissues.

Medicinal Chemistry and Research Implications of 5 Bromo 6 Isopropoxy 1h Indazole

Lead Identification and Optimization Strategies for Indazole Derivatives

The discovery of new drugs often begins with the identification of a "lead" compound, a molecule that shows a desired biological activity. For derivatives of 5-Bromo-6-isopropoxy-1H-indazole, lead identification would likely involve high-throughput screening (HTS) of large compound libraries against a specific biological target. Once a lead is identified, the process of lead optimization begins, where the chemical structure is systematically modified to improve its potency, selectivity, and pharmacokinetic properties.

A crucial aspect of this optimization is understanding the structure-activity relationship (SAR), which describes how specific chemical features of a molecule relate to its biological activity. For the this compound scaffold, key areas for modification include the indazole nitrogen atoms (N1 and N2), the bromine atom at position 5, and the isopropoxy group at position 6.

Table 1: Potential Modifications for SAR Studies of this compound

| Position | Potential Modifications | Rationale |

| N1/N2 | Alkylation, Arylation, Acylation | Explore interactions with the target protein, modulate solubility and metabolic stability. |

| C3 | Substitution with various functional groups | Introduce new interaction points with the target. |

| C5 (Bromo) | Replacement with other halogens, small alkyl groups, or hydrogen bond donors/acceptors | Fine-tune electronic properties and explore new binding interactions. |

| C6 (Isopropoxy) | Variation of the alkyl chain length and branching, replacement with other alkoxy groups or bioisosteres | Modulate lipophilicity and steric interactions within the binding pocket. |

Systematic exploration of these modifications allows medicinal chemists to build a detailed SAR profile, guiding the design of more potent and drug-like molecules.

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemical entities with improved properties while retaining the desired biological activity. nih.govnih.govresearchgate.net

Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one that maintains a similar three-dimensional arrangement of key functional groups. nih.govresearchgate.net For this compound, a medicinal chemist might replace the indazole core with other bicyclic heteroaromatic systems, such as benzimidazoles, indoles, or quinolines. This can lead to the discovery of compounds with completely new intellectual property space and potentially better pharmacokinetic profiles.

Bioisosteric replacement , on the other hand, focuses on substituting specific functional groups with others that have similar physical or chemical properties, leading to a comparable biological response. nih.govresearchgate.net This technique can be used to address issues like metabolic instability, toxicity, or poor solubility. u-strasbg.fr

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group | Position | Potential Bioisostere | Rationale for Replacement |

| Bromine | C5 | Chlorine, Trifluoromethyl, Cyano | Modulate electronic properties and metabolic stability. |

| Isopropoxy | C6 | Cyclopropoxy, Thioether, small Amide | Alter lipophilicity, improve metabolic stability, and introduce new hydrogen bonding interactions. |

| Indazole NH | N1 | CH, O, S (in a different heterocyclic ring) | Explore different hydrogen bonding patterns and overall scaffold geometry. |

These approaches, often guided by computational modeling, allow for the exploration of a wider chemical space to identify next-generation drug candidates. nih.govnih.gov

Development of Radiotracers for Molecular Imaging (e.g., PET tracers)

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. nih.govnih.gov The development of novel PET tracers is crucial for disease diagnosis, monitoring treatment response, and understanding disease mechanisms. nih.gov

The this compound scaffold could serve as a precursor for the development of PET radiotracers. The bromine atom at the 5-position is particularly amenable to radiolabeling with positron-emitting isotopes such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). This can be achieved through various radiochemical reactions, such as nucleophilic substitution or palladium-mediated cross-coupling reactions.

The resulting radiotracer could be used to image a variety of biological targets, depending on the inherent biological activity of the parent molecule. For instance, if a derivative of this compound is found to be a potent kinase inhibitor, an ¹⁸F-labeled version could be used to visualize the distribution and target engagement of the drug in cancer patients. nih.gov The isopropoxy group at the 6-position can also be modified to incorporate a radiolabel.

The design of a successful PET tracer requires a careful balance of properties, including high affinity and selectivity for the target, appropriate lipophilicity for brain or tumor penetration, and favorable metabolic stability. mdpi.combohrium.com

Patent Landscape Analysis for Research and Development Avenues of Substituted Indazoles

The patent landscape for substituted indazoles is vast and reflects their significant therapeutic potential. nih.gov A thorough analysis of existing patents is essential for any research and development program to identify areas of opportunity and avoid intellectual property infringement. biorxiv.org

Patents related to indazole derivatives cover a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. nih.govresearchgate.net Many of these patents claim indazole-based compounds as inhibitors of various protein kinases.

For a new research program centered on this compound, a patent landscape analysis would focus on:

Novelty of the scaffold: Are there existing patents that specifically claim this substitution pattern?

Therapeutic applications: What diseases are being targeted by similar indazole derivatives?

"White space" opportunities: Are there underexplored biological targets or therapeutic areas for this class of compounds?

This analysis would inform the strategic direction of the research, helping to prioritize the most promising and commercially viable avenues for development.

Future Perspectives in Research Design Utilizing the this compound Motif

The this compound motif holds considerable promise for future drug discovery efforts. Several research directions can be envisioned:

Target Identification: A key initial step will be to identify the biological target(s) of this compound. This can be achieved through techniques such as chemical proteomics or phenotypic screening followed by target deconvolution.

Fragment-Based Drug Discovery: The this compound core could be used as a starting point in a fragment-based drug discovery campaign. Here, small molecular fragments are screened for weak binding to a target, and then grown or linked together to create more potent leads.

PROTAC Development: The scaffold could be incorporated into a Proteolysis Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The indazole moiety would serve as the "warhead" that binds to the target protein.

Exploration of Underexplored Biological Space: While kinase inhibition is a well-trodden path for indazoles, this scaffold may have activity against other target classes, such as G-protein coupled receptors (GPCRs) or epigenetic targets.

By combining modern drug discovery technologies with creative medicinal chemistry strategies, the full therapeutic potential of the this compound motif can be explored.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for Indazole Derivatives

While classical methods for synthesizing the indazole core are well-established, the future of organic synthesis lies in the development of more efficient, sustainable, and environmentally benign methodologies. researchgate.net Significant challenges remain in creating efficient synthetic pathways for many indazole derivatives. researchgate.net Future research should focus on several key areas:

C-H Activation: Direct catalytic functionalization of indazole C-H bonds represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. researchgate.net Rhodium and copper-catalyzed C-H activation and C-N/N-N coupling reactions have already shown promise for creating 1H-indazoles under redox-neutral conditions. nih.gov

Photocatalysis and Electrochemistry: Light-induced or electrochemical methods offer green alternatives to traditional synthesis. google.comresearchgate.net For instance, a catalyst-free and chemical oxidant-free electrochemical synthesis of 1H-indazoles has been demonstrated. researchgate.net These techniques often proceed under mild conditions, reducing energy consumption and waste.

Flow Chemistry: Continuous flow processes can enhance safety, improve reaction control, and allow for easier scalability compared to batch reactions. Implementing flow chemistry for the synthesis of 5-Bromo-6-isopropoxy-1H-indazole could lead to higher yields and purity.

Metal-Free Reactions: Developing metal-free synthetic routes is crucial for applications in medicine and electronics, as it eliminates the risk of toxic metal contamination. organic-chemistry.org One-pot, metal-free reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives have been developed that are operationally simple and insensitive to air and moisture. organic-chemistry.org

These advanced synthetic strategies promise not only to improve the efficiency of producing known indazole derivatives but also to enable the creation of novel analogues with unique properties. researchgate.net

Exploration of New Biological Targets and Therapeutic Areas

Indazole derivatives are well-known for their activity as kinase inhibitors in oncology. nih.gov However, the therapeutic potential of compounds like this compound extends far beyond this single target class. Future investigations should probe their efficacy in a wider range of diseases and against novel biological targets.

Antiviral Agents: Recent studies have identified novel indazole-containing compounds that potently inhibit the influenza virus by targeting the PA-PB1 protein-protein interface of the viral polymerase. nih.gov This opens a promising avenue for developing new anti-influenza drugs, a critical need given the rise of antiviral resistance. nih.gov

Neurodegenerative Diseases: The role of certain indazoles in treating inflammatory disorders and neurodegenerative diseases is an emerging area of research. researchgate.net Exploring the effect of this compound on pathways implicated in conditions like Alzheimer's or Parkinson's disease could yield new therapeutic leads.

Targeting Transcriptional Pathways: A novel series of indazole compounds has been identified as inhibitors of the Transcriptional Enhanced Associate Domain (TEAD) proteins. nih.gov The TEAD family of transcription factors is a key component of the Hippo signaling pathway, which is often deregulated in a wide variety of cancers. nih.gov This represents a shift from targeting kinases to modulating gene expression for cancer therapy.

Expanded Anti-Cancer Research: Beyond established targets, new indazole derivatives are being evaluated against different cancer-related proteins. This includes inhibitors for fibroblast growth factor receptor 1 (FGFR1), phosphoinositide-dependent kinase-1 (PDK1), and pan-Pim kinases, which are implicated in various malignancies like breast cancer, prostate cancer, and leukemia. mdpi.combenthamdirect.com

Applications in Advanced Materials Science (e.g., organic light-emitting diodes)

The application of heterocyclic compounds in materials science, particularly in organic electronics, is a rapidly growing field. The rigid, planar structure and tunable electronic properties of the indazole core make it a candidate for use in advanced materials like organic light-emitting diodes (OLEDs). researchgate.net

While research into carbazole (B46965) and imidazole (B134444) derivatives for OLEDs is more established, the foundational properties of these N-heterocycles suggest that indazoles could offer similar or superior performance. mdpi.comnih.govrsc.org Future research in this area should focus on:

Host Materials for Phosphorescent OLEDs (PhOLEDs): Carbazole derivatives are widely used as host materials for phosphorescent emitters due to their high triplet energy and good charge transport capabilities. mdpi.comrsc.org Synthesizing and characterizing indazole-based materials, including derivatives of this compound, could lead to a new class of host materials with improved thermal stability and efficiency.

Thermally Activated Delayed Fluorescence (TADF): The design of molecules where the energy gap between the singlet and triplet excited states is minimized allows for efficient harvesting of all electrically generated excitons. This TADF mechanism is a key strategy for high-efficiency OLEDs. rsc.org Computational modeling and synthesis could explore the potential of indazole derivatives to exhibit TADF.

Interdisciplinary Research Collaborations for Comprehensive Characterization and Application Development

Realizing the full potential of this compound and related compounds requires a concerted, interdisciplinary approach. The journey from a synthesized molecule to a marketed drug or a commercial device is complex and multifaceted.

Chemistry and Biology: Collaboration between synthetic organic chemists and molecular biologists is fundamental. Chemists can create libraries of novel indazole derivatives based on structure-activity relationship (SAR) data provided by biologists who test the compounds' efficacy and mechanism of action against biological targets. mdpi.com

Pharmacology and Medicine: To translate a promising compound into a therapeutic agent, pharmacologists are needed to study its absorption, distribution, metabolism, and excretion (ADME) profile. This data is essential for clinical researchers designing and conducting human trials.

Physics and Materials Science: For applications in OLEDs, a partnership between materials scientists, chemists, and physicists is crucial. Physicists and engineers can model and fabricate devices, providing feedback to chemists on the material properties—such as frontier orbital energies, triplet energies, and charge carrier mobilities—that need to be optimized for better performance. mdpi.com

Such collaborations foster a synergistic environment where complex challenges can be addressed from multiple perspectives, significantly accelerating the pace of discovery and development for new applications of indazole derivatives.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-6-isopropoxy-1H-indazole, and how can regioselectivity challenges be addressed?

- Methodological Answer : Synthesis of bromo-substituted indazoles often involves nucleophilic substitution or transition-metal-catalyzed reactions. For example, alkylation of the indazole scaffold using 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) can yield isopropoxy derivatives. Regioselectivity challenges arise due to competing N-alkylation versus O-alkylation. To mitigate this, use sterically hindered bases (e.g., DBU) or low temperatures to favor O-alkylation. Chromatographic separation (silica gel, ethyl acetate/hexane) is critical for isolating isomers, as seen in similar bromo-indazole syntheses .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve substituent positions. For example, bromo and isopropoxy groups induce distinct deshielding effects: aromatic protons near bromine resonate at δ 7.3–8.0 ppm, while isopropoxy methyl groups appear at δ 1.2–1.4 ppm .

- X-ray Crystallography : Use SHELXL for structure refinement. Recent updates in SHELXL (e.g., twin refinement, hydrogen-bond constraints) improve accuracy for halogenated compounds. Ensure high-resolution data (≤ 1.0 Å) to resolve heavy-atom positions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the thermochemical properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) can calculate bond dissociation energies (BDEs) and reaction pathways. For bromo-indazoles, exact-exchange terms in functionals improve accuracy for halogenated systems (average error < 3 kcal/mol in atomization energies). Solvent effects (e.g., PCM model for DMSO) should be included to simulate reaction conditions .

Q. How can contradictory data on the biological activity or reaction outcomes of bromo-indazoles be resolved?

- Methodological Answer : Contradictions often arise from methodological differences, such as:

- Reaction Conditions : Variability in catalysts (e.g., Pd vs. Cu) or solvents (polar vs. nonpolar) alters pathways. Validate using standardized protocols (e.g., USP guidelines).

- Biological Assays : Differences in cell lines or assay endpoints (e.g., IC₅₀ vs. Ki) complicate comparisons. Use orthogonal techniques (e.g., SPR and fluorescence polarization) to cross-validate binding affinities.